Scientific Field: Neurology
Application Summary: Aminoglutethimide was initially introduced as an anticonvulsant in 1960.
Methods of Application: Aminoglutethimide is administered orally. The specific dosage and frequency would depend on the patient’s condition and response to the treatment.
Results/Outcomes: Despite its initial use, it was withdrawn in 1966 due to toxicity.
Scientific Field: Endocrinology
Application Summary: Aminoglutethimide has been used in the treatment of Cushing’s syndrome.
Methods of Application: The usual adult dose for Cushing’s syndrome is 250 mg orally every 6 hours.
Scientific Field: Oncology
Application Summary: Aminoglutethimide has been used in the treatment of advanced postmenopausal breast cancer.
Methods of Application: The typical dosage range is 250 to 1000 mg/day.
Results/Outcomes: Treatment with aminoglutethimide has shown to reduce estrogen levels in the body by as much as 92%.
Application Summary: Aminoglutethimide has been used in the treatment of prostate cancer.
Methods of Application: The usual adult dose for prostate cancer is 250 mg orally twice a day.
Results/Outcomes: The addition of an androgen receptor pathway inhibitor and/or docetaxel significantly improves survival.
Scientific Field: Sports Medicine
Application Summary: Aminoglutethimide has been used by bodybuilders for muscle-building and performance-enhancing purposes.
Methods of Application: Aminoglutethimide is taken by mouth three or four times per day.
Results/Outcomes: The use of Aminoglutethimide in bodybuilding can lead to a strong shift in anabolic to catabolic effects in favor of the former.
Application Summary: Aminoglutethimide has been used as a performance-enhancing drug.
Methods of Application: The specific dosage and frequency would depend on the individual’s condition and response to the treatment.
Scientific Field: Oncology
Application Summary: Aminoglutethimide is used to treat some kinds of tumors that affect the adrenal cortex.
Methods of Application: The specific dosage and frequency would depend on the patient’s condition and response to the treatment.
Results/Outcomes: The outcomes would vary depending on the individual patient’s response to the treatment.
Scientific Field: Endocrinology
Application Summary: Aminoglutethimide is sometimes used when the adrenal cortex is overactive without being cancerous.
Application Summary: Aminoglutethimide is used in the treatment of hypercortisolism.
Scientific Field: Pediatrics
Application Summary: Aminoglutethimide has been used in the treatment of congenital adrenal hyperplasia.
Aminoglutethimide is a synthetic compound primarily known for its role as an aromatase inhibitor and steroidogenesis inhibitor. Its chemical structure is characterized by a dicarboximide framework with an ethyl group and a para-aminophenyl substituent at the 3-position, represented by the formula C₁₃H₁₆N₂O₂. This compound was initially developed as an anticonvulsant but was later repurposed for treating conditions like Cushing's syndrome and hormone-sensitive cancers, particularly breast cancer .
As mentioned earlier, aminoglutethimide acts by inhibiting the enzyme cholesterol desmolase in the adrenal cortex. This enzyme is responsible for converting cholesterol into pregnenolone, the first step in the biosynthesis of various steroid hormones, including cortisol []. By inhibiting this enzyme, aminoglutethimide reduces the production of cortisol, leading to its therapeutic effect in Cushing's syndrome.
Aminoglutethimide functions by inhibiting several cytochrome P-450 enzymes involved in steroid hormone synthesis. Its primary actions include:
The biological effects of aminoglutethimide stem from its ability to modulate steroid hormone levels. It is particularly effective in:
Aminoglutethimide can be synthesized through various chemical routes. The general approach involves:
Aminoglutethimide has several clinical applications:
Aminoglutethimide interacts with various drugs and biological systems:
Several compounds share similarities with aminoglutethimide in terms of structure or function. Here are some notable examples:
Compound Name | Function/Activity | Unique Features |
---|---|---|
Letrozole | Aromatase inhibitor | Selective; does not affect adrenal steroidogenesis |
Anastrozole | Aromatase inhibitor | More potent than aminoglutethimide; fewer side effects |
Metyrapone | Inhibitor of cortisol synthesis | Primarily used for diagnostic purposes |
Ketoconazole | Broad-spectrum antifungal; also inhibits steroidogenesis | Affects multiple pathways; used mainly as an antifungal |
Aminoglutethimide stands out due to its dual role as both an aromatase inhibitor and a broader steroidogenesis inhibitor, making it unique among its peers .
Aminoglutethimide demonstrates distinct inhibitory mechanisms against multiple cytochrome P450 enzymes, with particularly potent activity against the aromatase complex. The compound functions as a reversible competitive nonsteroidal aromatase inhibitor that interacts directly with the heme prosthetic group of cytochrome P450 enzymes [1] [2]. The molecular basis of this inhibition involves the coordination of the amino group of aminoglutethimide to the iron center of the heme moiety, resulting in the formation of a characteristic Type II difference spectrum [3].
The stereochemical configuration of aminoglutethimide significantly influences its inhibitory potency. The D-(+) enantiomer demonstrates markedly superior inhibitory activity compared to the L-(-) enantiomer, with apparent Ki values showing a 2.5-fold difference for cholesterol side-chain cleavage enzyme and a 40-fold difference for aromatase [3]. This stereoselective inhibition pattern reflects the specific spatial requirements for optimal enzyme-inhibitor interactions within the active site.
Quantitative analysis of aromatase inhibition reveals that aminoglutethimide exhibits an IC50 value of 0.86 ± 0.06 μM for the (+)-R enantiomer in rat ovary microsomal preparations, while the (-)-S enantiomer shows significantly reduced potency with an IC50 of 23.15 ± 2.74 μM [4]. These kinetic parameters indicate that the R-configuration provides optimal molecular geometry for productive binding interactions with the aromatase active site.
Beyond reversible competitive inhibition, aminoglutethimide can undergo mechanism-based inactivation through metabolic activation by cytochrome P450 enzymes. This process involves the formation of reactive intermediates that can covalently modify the enzyme, leading to irreversible loss of catalytic activity [5] [6]. The mechanism-based inactivation is time-dependent and NADPH-dependent, requiring the enzymatic turnover of aminoglutethimide to generate the reactive species responsible for enzyme inactivation [7].
The inhibition of corticosterone 18-hydroxylation provides additional evidence for the broad-spectrum cytochrome P450 inhibitory activity of aminoglutethimide. In sheep adrenal homogenates, 0.2 μmole of aminoglutethimide produces 72.6% inhibition, while 0.5 μmole results in 91.1% inhibition [8]. Human adrenal preparations show similar sensitivity, with 59.4% inhibition observed at 0.5 μmole concentrations, demonstrating the compound's potent inhibitory effects across species.
The kinetic characterization of aminoglutethimide interactions with steroidogenic enzymes reveals complex binding mechanisms involving multiple molecular recognition events. Aromatase enzyme kinetics in rat ovary microsomes demonstrate Michaelis-Menten parameters of Vmax = 17.40 ± 0.45 pmol/ml/mg protein/min and Km = 1.02 ± 0.06 μM [4], providing baseline catalytic efficiency measurements for competitive inhibition analysis.
The formation of Type II spectral complexes between aminoglutethimide and cytochrome P450 enzymes provides direct evidence for binding interactions [3]. These spectral changes result from the coordination of the amino group nitrogen to the heme iron, causing a shift from high-spin to low-spin configuration. The magnitude of spectral change correlates directly with the degree of enzymatic inhibition, establishing a quantitative relationship between binding affinity and inhibitory potency.
Spectral binding constant ratios (Ks) for D- and L-enantiomers reveal differential affinities: 2.5:1 for cytochrome P450scc and 5:1 for aromatase [3]. These ratios demonstrate that stereoselective recognition occurs at the level of initial binding, preceding the inhibitory effect on catalytic activity.
Aminoglutethimide exhibits inhibitory activity against enzymes outside the steroidogenic pathway, including cAMP-dependent protein kinase with an IC50 of 287 μM [9]. This interaction suggests that aminoglutethimide can interfere with cellular signaling pathways beyond steroid biosynthesis, potentially contributing to its complex pharmacological profile.
The compound also undergoes oxidative metabolism by myeloperoxidase in the presence of hydrogen peroxide, resulting in protein radical formation [10]. This metabolic pathway involves the generation of reactive intermediates that can covalently modify proteins, providing a molecular basis for potential cytotoxic effects observed in neutrophils.
Chronic aminoglutethimide administration produces dose-related increases in cytochrome P450 2B1 activity, with 85-100% increases observed at doses of 25-50 mg/kg [11]. This enzyme induction represents a compensatory response that can influence the pharmacokinetics of co-administered drugs and potentially affect the sustained efficacy of aminoglutethimide therapy.
Recent computational and experimental evidence suggests that aromatase can be subject to allosteric regulation through binding sites distinct from the primary active site. The cytochrome P450 reductase binding interface has been identified as a low affinity, promiscuous ligand binding site that can mediate allosteric effects [12] [13]. This interface represents a potential target for developing non-competitive inhibitors that could circumvent resistance mechanisms associated with active site mutations.
Molecular dynamics simulations and structural analysis reveal the presence of multiple ligand binding sites on the aromatase enzyme [12]. These sites include the primary active site, the cytochrome P450 reductase coupling interface, and additional allosteric sites that can influence enzymatic activity through conformational changes. The existence of these multiple binding sites suggests that aromatase regulation involves complex allosteric networks rather than simple competitive inhibition.
Mixed-type inhibition kinetics observed with certain aromatase inhibitors indicate that binding can occur to both the free enzyme and the enzyme-substrate complex [14]. This kinetic behavior is consistent with the presence of allosteric sites that can accommodate inhibitor binding regardless of substrate occupancy, leading to changes in both Km and Vmax parameters.
The aromatase active site is connected to the enzyme surface through an access channel that undergoes dynamic breathing motions [15]. These conformational fluctuations are essential for substrate binding and product release, and can be modulated by allosteric effectors. Inhibitor binding at remote sites can suppress the collective motions associated with access channel breathing, effectively blocking substrate access without direct active site competition.
Normal mode analysis of aromatase crystal structures reveals intrinsic fluctuations that contribute to enzymatic function [15]. The rigid-core structure of the enzyme is maintained during substrate binding interactions, but peripheral regions exhibit significant flexibility that can be influenced by allosteric modulators. These findings support the concept that aromatase activity can be regulated through conformational changes induced by remote binding events.
Aromatase exists as oligomeric complexes in membrane environments, and the intermolecular interfaces contribute to overall enzymatic activity [16]. Mutations or modifications that disrupt these interfaces can significantly reduce enzyme activity, suggesting that quaternary organization is essential for optimal function. Aminoglutethimide may influence aromatase activity not only through direct active site inhibition but also through effects on oligomer stability and organization.
The heme-proximal region of aromatase contains critical residues that affect substrate binding, enzyme activity, and heme stability [16]. Mutations in this region, including K440 and Y361, critically interfere with enzymatic function, indicating that conformational integrity of the heme environment is essential for catalytic activity. These findings suggest that allosteric modulators targeting the heme-proximal region could provide alternative mechanisms for enzyme inhibition.
Comprehensive structure-activity relationship investigations have identified critical molecular features required for aminoglutethimide's inhibitory activity against steroidogenic enzymes. The primary amino group at the 4-position of the phenyl ring represents an essential pharmacophore element, with modifications to this group resulting in complete loss of aromatase inhibitory activity [17] [18].
N-acetylation of the amino group abolishes both aromatase and cholesterol side-chain cleavage enzyme inhibitory activity [19]. This loss of activity correlates with the inability of N-acetyl-aminoglutethimide to bind to cytochrome P450scc, as evidenced by the absence of Type II spectral changes. These findings demonstrate that the free amino group is essential for productive enzyme-inhibitor interactions.
The imide ring structure provides another critical structural element, with the distance between the basic amino center and the dione moiety being crucial for optimal inhibitory activity. Structure-activity analysis suggests that an optimal distance of approximately 6.3 Å exists between these functional groups, corresponding to the spatial requirements for simultaneous interaction with the heme iron and auxiliary binding sites [17].
Enantiomer-specific activity differences provide insights into the three-dimensional requirements for enzyme recognition. The R-(+) enantiomer consistently demonstrates superior inhibitory potency across multiple steroidogenic enzymes, with 2.5 to 40-fold greater activity compared to the S-(-) enantiomer [3] [4]. This stereoselectivity reflects the asymmetric binding environment within the enzyme active sites and the importance of optimal spatial orientation for productive interactions.
Cyclohexyl substitution at the amino position produces enhanced inhibitory potency, with cyclohexylaminoglutethimide derivatives showing IC50 values as low as 0.075 μM for certain enantiomers [4]. This enhancement suggests that increased hydrophobic interactions within the binding site can improve inhibitor affinity and selectivity.
Relocation of the amino group to different positions on additional phenyl rings maintains some inhibitory activity, indicating that the spatial relationship between the amino group and the imide ring can be modified within certain constraints [18]. However, conversion to urea or thiourea derivatives completely eliminates activity, emphasizing the requirement for a basic amino group rather than neutral derivatives.
Irritant